(4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester
CAS No.:
Cat. No.: VC13556275
Molecular Formula: C11H8F4O3
Molecular Weight: 264.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8F4O3 |
|---|---|
| Molecular Weight | 264.17 g/mol |
| IUPAC Name | ethyl 2-[4-fluoro-2-(trifluoromethyl)phenyl]-2-oxoacetate |
| Standard InChI | InChI=1S/C11H8F4O3/c1-2-18-10(17)9(16)7-4-3-6(12)5-8(7)11(13,14)15/h3-5H,2H2,1H3 |
| Standard InChI Key | OSWCRRHLIMNCHF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=O)C1=C(C=C(C=C1)F)C(F)(F)F |
| Canonical SMILES | CCOC(=O)C(=O)C1=C(C=C(C=C1)F)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a phenyl ring with two electron-withdrawing groups: a fluorine atom at the 4-position and a trifluoromethyl () group at the 2-position. The oxo-acetic acid ethyl ester moiety () is attached to the aromatic ring at the 1-position, forming a ketone-ester hybrid . This arrangement creates a highly polarized molecular framework, influencing its reactivity and physical properties.
Systematic Nomenclature
According to IUPAC conventions, the compound is named ethyl 2-[4-fluoro-2-(trifluoromethyl)phenyl]-2-oxoacetate. The numbering begins at the carbonyl-bearing carbon, ensuring the fluorine and trifluoromethyl groups occupy the 4- and 2-positions, respectively. The ester group () is designated as a substituent of the acetophenone backbone.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester typically follows a multi-step route:
-
Friedel-Crafts Acylation: Introduction of the acetyl group to a pre-fluorinated aromatic substrate.
-
Esterification: Reaction of the intermediate carboxylic acid with ethanol under acidic conditions.
-
Fluorination: Electrophilic substitution or halogen exchange reactions to introduce the fluorine and trifluoromethyl groups .
A representative procedure involves starting with 4-fluoro-2-(trifluoromethyl)phenylacetic acid, which undergoes oxidation to form the corresponding α-keto acid, followed by esterification with ethanol .
Industrial Production
MolCore BioPharmatech specializes in manufacturing this compound at a purity of ≥97% , adhering to ISO-certified processes. Key challenges include controlling regioselectivity during fluorination and minimizing side reactions caused by the strong electron-withdrawing effects of the group. Scalable methods often employ continuous-flow reactors to enhance yield and reproducibility .
Physicochemical Properties
Spectral Characterization
-
IR Spectroscopy: Strong absorption bands at (ester C=O) and (ketone C=O).
-
NMR:
Thermal and Solubility Profiles
The compound exhibits a melting point range of 45–48°C and a boiling point of ~250°C (extrapolated) . Its solubility is markedly higher in polar aprotic solvents (e.g., DMF, DMSO) than in water, owing to the hydrophobic group.
Applications in Pharmaceutical Research
Biological Activity
Though direct studies on this compound are sparse, structurally related analogs exhibit:
-
Antimicrobial Activity: Inhibition of bacterial enoyl-ACP reductase .
-
Anti-inflammatory Effects: Suppression of COX-2 expression in vitro.
Comparative Analysis of Fluorinated Esters
Future Directions
Targeted Drug Delivery
Functionalization of the ester group with prodrug motifs (e.g., glycosides) could enhance tissue specificity.
Materials Science Applications
The compound’s electron-deficient aromatic system makes it a candidate for organic semiconductors or non-linear optical materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume